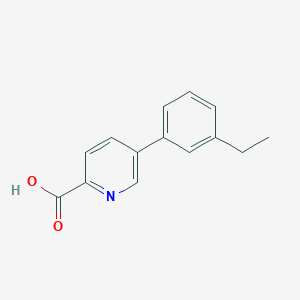
4-(3-Ethylphenyl)-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethylphenyl)-3-fluoroaniline: is an organic compound characterized by a phenyl ring substituted with an ethyl group at the 3-position and a fluoro group at the 3-position of the aniline moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-ethylphenol and 3-fluoroaniline as starting materials.
Reaction Conditions:
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a controlled environment to ensure consistent product quality.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aniline group to a nitro group, resulting in 4-(3-ethylphenyl)-3-fluoronitrobenzene.
Reduction: Reduction reactions can reduce the nitro group back to the aniline group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation Products: Nitro derivatives, such as 4-(3-ethylphenyl)-3-fluoronitrobenzene.
Reduction Products: Reduced aniline derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules for drug discovery. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.
Comparación Con Compuestos Similares
3-Fluoroaniline: Similar structure but lacks the ethyl group on the phenyl ring.
4-Ethylphenol: Similar structure but lacks the fluoro group and the aniline moiety.
Uniqueness: The presence of both the ethyl and fluoro groups on the phenyl ring makes 4-(3-ethylphenyl)-3-fluoroaniline unique, influencing its reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
4-(3-ethylphenyl)-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-2-10-4-3-5-11(8-10)13-7-6-12(16)9-14(13)15/h3-9H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEABWZJFIJPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B7937477.png)
![3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline](/img/structure/B7937485.png)
![3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline](/img/structure/B7937495.png)








![(3'-Ethyl-3-fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7937564.png)
![N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline](/img/structure/B7937571.png)
amine](/img/structure/B7937573.png)
